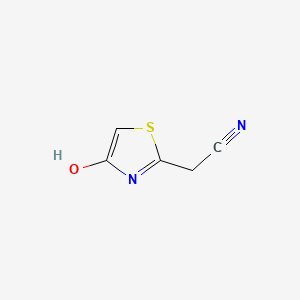

2-(4-Hydroxythiazol-2-yl)acetonitrile

説明

特性

CAS番号 |

126743-35-9 |

|---|---|

分子式 |

C5H4N2OS |

分子量 |

140.16 |

IUPAC名 |

2-(4-hydroxy-1,3-thiazol-2-yl)acetonitrile |

InChI |

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h3,8H,1H2 |

InChIキー |

PFMOTJVKOGTMIB-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)CC#N)O |

同義語 |

2-Thiazoleacetonitrile, 4-hydroxy- |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Features of Selected Thiazole Derivatives

| Compound Name | Substituents on Thiazole | Key Functional Groups |

|---|---|---|

| 2-(4-Hydroxythiazol-2-yl)acetonitrile | 4-OH, 2-CN | Hydroxyl, nitrile |

| 2-(4-Phenylthiazol-2-yl)acetonitrile | 4-Ph, 2-CN | Phenyl, nitrile |

| 2-(4-Methylthiazol-2-yl)acetonitrile | 4-CH₃, 2-CN | Methyl, nitrile |

| 2-Aminothiazole | 2-NH₂ | Amino |

| Benzothiazole | Fused benzene-thiazole | Aromatic system |

- Electronic Effects : The hydroxyl group in 2-(4-Hydroxythiazol-2-yl)acetonitrile is electron-withdrawing, polarizing the thiazole ring and increasing acidity at the 4-position. In contrast, methyl (electron-donating) and phenyl (resonance effects) substituents in analogs alter ring electron density differently .

- Reactivity : The nitrile group enables nucleophilic additions or cyclization reactions, while the hydroxyl group may participate in hydrogen bonding or serve as a site for derivatization (e.g., etherification) .

Table 3: Physicochemical Properties

- Solubility : The hydroxyl group in 2-(4-Hydroxythiazol-2-yl)acetonitrile improves aqueous solubility compared to lipophilic analogs like phenyl- or methyl-substituted derivatives .

- Synthetic Challenges : Hydroxyl groups often require protection during synthesis (e.g., silylation), whereas methyl or phenyl derivatives are more straightforward to prepare .

Q & A

Q. Key Parameters :

- Temperature : Reactions often require reflux conditions (e.g., ethanol at 80°C) to achieve optimal yields .

- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution in thiazole systems .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on the thiazole ring (e.g., δ 4.84 ppm for CH₂ groups adjacent to nitriles) .

- IR spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass spectrometry : High-resolution MS (e.g., EI at 70 eV) validates molecular weight (e.g., m/z 258.30 for C₁₃H₁₀N₂O₂S) .

Advanced: How does the substitution pattern on the thiazole ring affect the compound's reactivity in heterocyclic synthesis?

Methodological Answer:

Substituents on the thiazole ring influence electronic and steric effects:

- Electron-withdrawing groups (e.g., -CN, -NO₂) : Increase electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., by amines or thiols) .

- Hydroxyl groups (e.g., 4-hydroxythiazole) : Participate in hydrogen bonding, stabilizing transition states during cycloaddition reactions .

- Steric hindrance : Bulky substituents (e.g., isopropyl at position 4) reduce reactivity toward bulky reagents but enhance regioselectivity .

Example :

2-(4-Methylthiazol-2-yl)acetonitrile (C₆H₆N₂S) shows higher reactivity in Knoevenagel condensations compared to its 4-phenyl analog due to reduced steric hindrance .

Advanced: What in vitro models are suitable for evaluating its biological activity, and how should assays be designed?

Methodological Answer:

- Anti-tumor activity :

- Enzyme inhibition :

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Comparative SAR analysis of thiazolyl acetonitrile derivatives reveals:

Q. Key Insights :

- Hydroxyl groups enhance solubility and target binding in polar environments (e.g., enzyme active sites) .

- Nitrile groups improve metabolic stability by resisting hydrolysis .

Basic: What are the stability considerations for storing 2-(4-Hydroxythiazol-2-yl)acetonitrile?

Methodological Answer:

- Storage conditions : Keep in airtight containers at 2–8°C to prevent moisture absorption and oxidation .

- Decomposition risks : Avoid prolonged exposure to light, which can degrade the hydroxyl-thiazole moiety .

- Compatibility : Incompatible with strong oxidizers (e.g., HNO₃) and reducing agents (e.g., NaBH₄) .

Advanced: What computational methods can predict the compound's interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to JNK3 (PDB: 1PMV) with a grid centered on the ATP-binding site .

- MD simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes .

- QSAR models : Correlate logP values (e.g., calculated logD = 1.12) with cytotoxicity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。